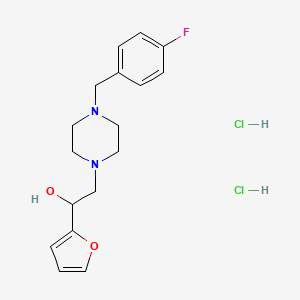![molecular formula C21H22N2O4S B2835644 (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 489425-37-8](/img/structure/B2835644.png)
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups and structural motifs common in organic chemistry . These include an ethyl group, a cyano group, an acrylamido group, a methylfuran group, and a tetrahydrobenzo[b]thiophene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central tetrahydrobenzo[b]thiophene ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups . For example, the cyano group could undergo reactions with nucleophiles, and the acrylamido group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar acrylamido and cyano groups could impact the compound’s solubility in different solvents .Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Guanidine groups, like the one present in this compound, readily form hydrogen bonds and exhibit good stability. As intermediates in drug synthesis, they play a crucial role in pharmaceutical research. The compound’s structural features may contribute to the design of novel drugs or therapeutic agents .
Photochromism
Schiff base compounds, including those with metal complexes, are essential in the field of photochromism. These materials can change color upon exposure to light, making them valuable for applications such as optical switches, sensors, and data storage devices. Investigating the photochromic behavior of this compound could yield insights into its potential use in these areas .
Catalysis
Schiff base derivatives often exhibit catalytic activity. Researchers explore their potential as catalysts in various chemical reactions. By modifying the structure or incorporating metal ions, these compounds can enhance reaction rates and selectivity. Investigating the catalytic properties of our compound could reveal its suitability for specific transformations .
Analytical Chemistry
Schiff bases are also relevant in analytical chemistry. Their ability to form complexes with metal ions makes them useful for detecting and quantifying trace elements. Researchers might investigate whether our compound can serve as a ligand for metal ion detection or separation in analytical techniques .
Dye-Sensitized Solar Cells (DSSCs)
While not directly mentioned in the literature, related compounds with similar structural features have been studied for their optoelectronic properties. For instance, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid is an important dye used in DSSCs. Investigating the electronic properties of our compound could provide insights into its potential as a sensitizer in solar cell applications .
Bioactive Materials
Given the compound’s unique structure, it may interact with biological systems. Researchers could explore its potential as a bioactive material, such as in drug delivery systems or tissue engineering scaffolds. Understanding its biocompatibility and interactions with cells could open up new avenues for medical applications .
properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-26-21(25)18-16-8-5-12(2)9-17(16)28-20(18)23-19(24)14(11-22)10-15-7-6-13(3)27-15/h6-7,10,12H,4-5,8-9H2,1-3H3,(H,23,24)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFRXGLUGZTZMI-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C(=CC3=CC=C(O3)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2835562.png)
![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)
![2-((8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamoyl)phenyl acetate](/img/structure/B2835564.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)






![N-(3-chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2835582.png)
![4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2835583.png)
